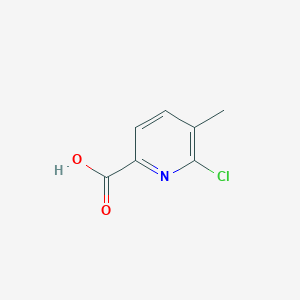

6-Chloro-5-methylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURJURQGGWNOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592799 | |

| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166828-13-2 | |

| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 6-Chloro-5-methylpyridine-2-carboxylic acid (CAS No. 1166828-13-2), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. We will explore its core chemical and physical properties, spectroscopic profile, reactivity, and established safety protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize substituted pyridine derivatives in their work. The information is synthesized from established chemical databases and supplier technical data to ensure accuracy and practical utility.

Chemical Identity and Structural Analysis

This compound is a polysubstituted pyridine derivative. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with a carboxylic acid at the 2-position, a chloro group at the 6-position, and a methyl group at the 5-position.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1166828-13-2 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Cl | [1] |

| InChI Key | ZURJURQGGWNOFN-UHFFFAOYSA-N | [1] |

| Predicted pKa | 3.44 ± 0.10 | [1] |

| XLogP3-AA | 1.7 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The unique arrangement of these substituents dictates the molecule's reactivity and utility. The carboxylic acid provides a handle for amide coupling and other derivatizations, while the chloro and methyl groups influence the electronic properties and steric profile of the pyridine ring, making it a valuable scaffold in medicinal chemistry.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not publicly cataloged, its features can be reliably predicted based on its functional groups and the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid, and the chlorine atom, these protons will be deshielded and appear downfield, likely between 7.5 and 8.5 ppm. A singlet corresponding to the methyl group (–CH₃) would appear upfield, typically around 2.2-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above 10 ppm, and its visibility can depend on the solvent used.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carboxyl carbon (–COOH) will be the most downfield signal, typically in the 165-175 ppm range. The five carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with the carbon attached to the chlorine atom (C6) and the carbon attached to the carboxylic acid (C2) being significantly influenced by these substituents. The methyl carbon will be the most upfield signal, generally appearing between 15-25 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O (carbonyl) stretch at approximately 1700-1730 cm⁻¹, C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretch typically found in the 600-800 cm⁻¹ range.

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.58 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be a definitive feature for structure confirmation.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its distinct functional groups.

Carboxylic Acid Reactivity

The primary site of reaction is the carboxylic acid group at the C2 position. It readily undergoes standard transformations, most notably:

-

Amide Bond Formation: It can be activated by common coupling reagents (e.g., HATU, HOBt/EDC) and reacted with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate will yield the corresponding ester.

This reactivity makes it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]

Caption: Workflow for Amide Coupling using the title compound.

Pyridine Ring and Substituent Reactivity

The pyridine ring itself is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. The chloro-substituent at the 6-position is an electron-withdrawing group and can be a site for nucleophilic aromatic substitution (SₙAr) under specific, often harsh, conditions, allowing for the introduction of other functional groups like amines or alkoxides.

Applications in Research and Development

Substituted pyridine carboxylic acids are privileged scaffolds in modern drug discovery. While specific applications for this exact molecule are proprietary or in early-stage research, its structural motifs are found in a range of biologically active agents.

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing compounds with potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[4] The defined stereoelectronic profile allows for precise interaction with biological targets.

-

Agrochemicals: Similar to its role in pharmaceuticals, this molecule can be an intermediate in the production of novel herbicides, pesticides, and fungicides where the pyridyl core is essential for activity.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following protocols are derived from globally harmonized system (GHS) classifications and standard safety data sheets (SDS).[3][5][6]

Hazard Identification

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Avoid dust formation and prevent the substance from coming into contact with skin, eyes, or clothing.[5][7]

Storage and Stability

-

Conditions to Avoid: Keep away from heat, open flames, and strong oxidizing agents.[5]

-

Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[8]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[6][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Disposal

Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][6]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined structure, predictable reactivity centered on the carboxylic acid moiety, and functionalized pyridine core make it an important tool for constructing complex molecular architectures in the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to mitigate the health hazards associated with this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1166828-13-2 | this compound. Retrieved from [Link]

-

Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloropicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Madhav Chemical. (n.d.). 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-sulfamoyl-o-anisate. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemdad Co. (n.d.). 6-CHLORO-4-METHYLPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1166828-13-2 [chemicalbook.com]

- 3. CAS 1166828-13-2 | this compound - Synblock [synblock.com]

- 4. Buy 3-Chloro-5-methylpyridine-2-carboxylic acid [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 6-CHLORO-4-METHYLPYRIDINE-2-CARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-5-methylpyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application and interpretation of modern spectroscopic methods. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, to unambiguously confirm the molecular structure. The causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach are emphasized throughout. This guide is intended for scientists and professionals who require a robust and logical workflow for the structural characterization of novel chemical entities.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical and agrochemical industries. Their ability to act as bioisosteres for phenyl groups, engage in hydrogen bonding, and coordinate to metal centers makes them privileged structures in drug design[1]. The precise substitution pattern on the pyridine ring is critical for biological activity, modulating properties such as target affinity, selectivity, and pharmacokinetic profiles. Therefore, the unambiguous structural confirmation of novel pyridine derivatives like this compound is a cornerstone of any research and development program.

The subject of this guide, this compound, presents a unique combination of substituents—a carboxylic acid, a methyl group, and a chlorine atom—on the pyridine core. Each of these functional groups imparts distinct spectroscopic signatures that, when analyzed cohesively, allow for its complete structural assignment.

Foundational Analysis: Confirming Molecular Formula and Unsaturation

Prior to in-depth structural analysis, the first step is to confirm the molecular formula (C₇H₆ClNO₂) and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this initial phase.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical self-validating step that constrains the possible molecular structures.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion. For a carboxylic acid, negative ion mode is often informative due to the facile deprotonation to form the [M-H]⁻ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Compare the experimentally measured accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical masses of potential elemental compositions.

Expected Data & Interpretation: The molecular formula C₇H₆ClNO₂ has a monoisotopic mass of 171.0087 g/mol [2][3]. HRMS analysis should yield a molecular ion peak consistent with this mass, within a narrow error margin (typically < 5 ppm). For instance, in positive ion mode, the [M+H]⁺ ion would be expected at m/z 172.0165. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should also be observable for the molecular ion peak, providing further confidence in the presence of a chlorine atom.

Degree of Unsaturation

With the molecular formula confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₇H₆ClNO₂: DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5

The DoU of 5 is consistent with the presence of a pyridine ring (DoU = 4) and a carboxylic acid group (DoU = 1 from the C=O bond).

Functional Group Identification: The Role of Infrared Spectroscopy

Rationale: Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR spectroscopy will be instrumental in confirming the carboxylic acid moiety.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Data & Interpretation: The IR spectrum of a carboxylic acid is characterized by several distinct absorptions[4][5][6].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3300-2500 | Very broad, often obscuring C-H stretches |

| C=O Stretch | 1760-1690 | Strong and sharp |

| C-O Stretch | 1320-1210 | Medium to strong |

| O-H Bend (out-of-plane) | 950-910 | Broad |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O stretch confirms the carbonyl group, and its position can be influenced by conjugation with the pyridine ring.

Elucidating the Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments will allow for the complete assignment of the structure.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

Predicted ¹H NMR Data (in DMSO-d₆) and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically found at a very downfield chemical shift and is often broad. Its integration confirms a single proton. |

| ~8.0 | doublet | 1H | H-3 | The proton at position 3 is expected to be a doublet due to coupling with the proton at position 4. |

| ~7.8 | doublet | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 3. |

| ~2.4 | singlet | 3H | CH₃ | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its integration confirms three protons. |

Note: The exact chemical shifts are predictions and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule and their chemical environment. This is particularly useful for identifying quaternary carbons and the carbonyl carbon.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation: The chemical shifts of substituted pyridines can be estimated using established substituent chemical shift (SCS) values[7][8].

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of a carboxylic acid is typically found in this downfield region[5][9]. |

| ~152 | C-2 | The carbon bearing the carboxylic acid group is expected to be significantly downfield. |

| ~150 | C-6 | The carbon attached to the electronegative chlorine atom will be deshielded. |

| ~140 | C-4 | Aromatic CH carbon. |

| ~135 | C-5 | The carbon bearing the methyl group. |

| ~125 | C-3 | Aromatic CH carbon. |

| ~18 | CH₃ | The methyl carbon is expected in the aliphatic region. |

Note: These are approximate chemical shifts. Computational prediction methods can provide more refined estimates[10][11].

Corroborative Analysis and Final Confirmation

2D NMR Spectroscopy

For complex molecules, or to provide an additional layer of validation, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show a correlation between the protons at positions 3 and 4, confirming their adjacent relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-3 proton and the C-3 carbon, and the H-4 proton and the C-4 carbon, as well as the methyl protons and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

-

The methyl protons to C-4, C-5, and C-6.

-

The H-3 proton to C-2, C-4, and C-5.

-

The H-4 proton to C-2, C-3, C-5, and C-6.

-

Mass Spectrometry Fragmentation

Rationale: While HRMS is used for molecular formula determination, analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide further structural information.

Experimental Protocol:

-

Instrumentation: A mass spectrometer capable of MS/MS, such as a triple quadrupole or an ion trap.

-

Experiment: Isolate the molecular ion and subject it to collision-induced dissociation (CID).

Expected Fragmentation Pathways: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the loss of the entire carboxyl group (COOH, 45 Da)[12][13][14]. The fragmentation of the pyridine ring itself can also provide clues about the substitution pattern.

The Self-Validating Workflow: A Synthesis of Evidence

The strength of this structure elucidation strategy lies in its self-validating nature. Each piece of data corroborates the others, building an unassailable case for the proposed structure.

Caption: A logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By beginning with foundational mass spectrometry to establish the molecular formula, proceeding to infrared spectroscopy for functional group identification, and culminating in a detailed analysis of 1D and 2D NMR data, a confident and unambiguous structural assignment can be achieved. This integrated, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities involving this and other novel chemical entities.

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Claramunt, R. M., & Elguero, J. (2006). Chapter 5.3 - Six-Membered Rings with One Heteroatom. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 259–318). Elsevier.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

NMR chemical shift prediction of pyridines. (n.d.). Stenutz. Retrieved January 2, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved January 2, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Retrieved January 2, 2026, from [Link]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry | OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 2, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 2, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved January 2, 2026, from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS 1166828-13-2 | this compound - Synblock [synblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR chemical shift prediction of pyridines [stenutz.eu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. Initially, we address a point of clarification regarding its CAS number, distinguishing it from a related chemical intermediate. The core of this document is dedicated to a detailed examination of Dabrafenib's mechanism of action, focusing on its role in the MAPK signaling pathway and its specificity for BRAF V600 mutations. We present its physicochemical properties in a clear, tabular format for easy reference. The guide further delves into the clinical applications of Dabrafenib, particularly in the context of metastatic melanoma and other BRAF V600-mutant malignancies. Crucially, we also discuss the mechanisms of acquired resistance to Dabrafenib and strategies to overcome them, such as combination therapies. To facilitate practical application in a research setting, this guide includes detailed, step-by-step protocols for key experimental workflows, including in vitro kinase assays, cell-based signaling assays, and in vivo xenograft studies. Furthermore, we provide a summary of analytical methodologies for the quantification of Dabrafenib in biological matrices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in BRAF-targeted cancer therapies.

Introduction and CAS Number Clarification

The topic of this guide is the therapeutic agent commonly known as Dabrafenib. It is important to begin by clarifying a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The CAS number initially provided for this topic, 1166828-13-2, corresponds to 6-Chloro-5-methylpyridine-2-carboxylic acid . This compound is a chemical intermediate and should not be mistaken for the active pharmaceutical ingredient, Dabrafenib.

The correct CAS number for Dabrafenib (free base) is 1195765-45-7 . The commonly used salt form, Dabrafenib mesylate , has the CAS number 1195768-06-9 . This guide will focus exclusively on the properties and uses of Dabrafenib.

Dabrafenib (GSK2118436) is a powerful inhibitor of RAF kinases, with particular selectivity for the V600 mutant forms of the BRAF protein. Mutations in the BRAF gene are prevalent in a significant percentage of human cancers, most notably in metastatic melanoma. These mutations lead to the constitutive activation of the BRAF protein, which in turn drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway. Dabrafenib's targeted action against this key oncogenic driver has established it as a cornerstone of therapy for patients with BRAF V600-mutant cancers.

Physicochemical Properties of Dabrafenib

A thorough understanding of a compound's physicochemical properties is fundamental for its application in both research and clinical settings. The key properties of Dabrafenib are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1] |

| Synonyms | GSK2118436, Tafinlar | [2][3] |

| CAS Number | 1195765-45-7 (free base) | [1][2][4][5][6] |

| Molecular Formula | C23H20F3N5O2S2 | [2][6] |

| Molecular Weight | 519.56 g/mol | [6] |

| Appearance | White to slightly colored solid | [7] |

| Solubility | Soluble in DMSO and DMF (~30 mg/mL), sparingly soluble in ethanol (~1 mg/mL). Very slightly soluble in aqueous media at pH 1 and practically insoluble above pH 4. | [2][7][8] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine) | [7] |

| LogP | 2.9 | [7] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[9] Its primary mechanism of action is the disruption of the constitutively activated MAPK signaling pathway in cancer cells harboring BRAF V600 mutations.[10]

The RAS/RAF/MEK/ERK Signaling Cascade

The MAPK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. In normal physiology, the pathway is tightly regulated and activated by extracellular signals that bind to receptor tyrosine kinases (RTKs). This binding initiates a signaling cascade that leads to the activation of RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.

BRAF V600 Mutations and Oncogenic Signaling

In approximately 50% of metastatic melanomas and a subset of other cancers, a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), results in a constitutively active BRAF protein.[11] This mutant BRAF protein signals independently of upstream RAS activation, leading to persistent downstream activation of MEK and ERK. This aberrant, continuous signaling promotes uncontrolled cell proliferation and survival, a hallmark of cancer.

Dabrafenib's Selective Inhibition of Mutant BRAF

Dabrafenib is designed to selectively bind to the ATP-binding pocket of the active conformation of mutant BRAF kinases, thereby preventing them from phosphorylating and activating MEK.[9] This leads to the inhibition of the downstream signaling cascade, resulting in a G1 cell cycle arrest and the induction of apoptosis in BRAF V600-mutant cancer cells.[9] Dabrafenib exhibits high potency against BRAF V600E, V600K, and V600D mutations, with significantly less activity against wild-type BRAF and CRAF.[10] This selectivity is crucial for its therapeutic window, minimizing effects on normal cells.

Figure 1. Simplified diagram of the MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Clinical Applications and Efficacy

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has become a standard of care for patients with BRAF V600 mutation-positive unresectable or metastatic melanoma.[12] Its use has also been extended to other malignancies harboring this mutation.

Metastatic Melanoma

Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with BRAF V600-mutant metastatic melanoma treated with Dabrafenib compared to chemotherapy.[12] The combination of Dabrafenib and Trametinib has shown even greater efficacy, with higher response rates and longer duration of response compared to Dabrafenib monotherapy.[12] This combination therapy is also effective in patients with brain metastases.[12]

Other Solid Tumors

The efficacy of Dabrafenib is not limited to melanoma. It is also approved for the treatment of BRAF V600E mutation-positive metastatic non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer, typically in combination with Trametinib.[13] Numerous clinical trials are ongoing to evaluate the efficacy of Dabrafenib in other BRAF V600-mutant solid tumors.[14][15]

Mechanisms of Resistance

Despite the initial high response rates, a significant challenge in Dabrafenib therapy is the development of acquired resistance, which often leads to disease progression.[16] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Reactivation of the MAPK Pathway

The most common mechanism of resistance involves the reactivation of the MAPK pathway through various genetic and non-genetic alterations. These include:

-

Secondary mutations in NRAS or KRAS: These mutations can reactivate the pathway downstream of BRAF.

-

BRAF amplification or alternative splicing: Increased levels of the target protein or the expression of splice variants can overcome the inhibitory effects of Dabrafenib.

-

MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to upstream inhibition.

-

Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as EGFR and PDGFRβ can bypass the need for BRAF signaling.[16]

Activation of Bypass Signaling Pathways

In some cases, resistance is mediated by the activation of alternative signaling pathways that promote cell survival and proliferation, independent of the MAPK pathway. The PI3K/AKT/mTOR pathway is a frequently implicated bypass mechanism.[11]

Figure 2. Overview of the primary mechanisms of acquired resistance to Dabrafenib.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of Dabrafenib. These are intended as a starting point and may require optimization based on the specific cell lines, animal models, and experimental conditions.

In Vitro BRAF V600E Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of Dabrafenib against the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (inactive) as a substrate

-

ATP

-

Dabrafenib stock solution (in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of Dabrafenib in kinase assay buffer.

-

In a 384-well plate, add Dabrafenib dilutions, BRAF V600E enzyme, and MEK1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value of Dabrafenib by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based pERK Inhibition Assay (Western Blot)

This protocol outlines a method to assess the effect of Dabrafenib on the phosphorylation of ERK in a BRAF V600E-mutant cell line.

Materials:

-

BRAF V600E-mutant cell line (e.g., A375)

-

Cell culture medium and supplements

-

Dabrafenib stock solution (in DMSO)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Dabrafenib for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

In Vivo Mouse Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG)

-

BRAF V600E-mutant tumor cells (e.g., A375)

-

Matrigel (optional)

-

Dabrafenib formulation for oral gavage (e.g., in 0.5% HPMC, 0.2% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Dabrafenib or vehicle control orally at the desired dose and schedule (e.g., once daily).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Analytical Methodologies

Accurate quantification of Dabrafenib in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

LC-MS/MS Quantification of Dabrafenib in Plasma

Sample Preparation:

-

Protein precipitation is a common method for extracting Dabrafenib from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample.

-

An internal standard (e.g., a deuterated form of Dabrafenib) is added prior to precipitation for accurate quantification.

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reverse-phase column is typically used for chromatographic separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of Dabrafenib and its internal standard.

A detailed protocol for LC-MS/MS analysis can be found in the literature, often including specific parameters for the mass spectrometer and the chromatographic gradient.[9][10]

Conclusion

Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers, offering a targeted and effective therapeutic option for patients. This technical guide has provided a comprehensive overview of its physicochemical properties, mechanism of action, clinical applications, and the challenges of acquired resistance. The detailed experimental protocols and analytical methodologies are intended to empower researchers to further investigate the biology of BRAF-mutant cancers and to develop novel therapeutic strategies. As our understanding of the complexities of cancer signaling pathways continues to grow, so too will the opportunities to refine and improve upon the use of targeted therapies like Dabrafenib, ultimately benefiting patients with these challenging malignancies.

References

-

Kieran, M. W., et al. (2014). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. R Discovery. [Link]

-

Menzies, A. M., & Long, G. V. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic advances in medical oncology, 6(4), 181–189. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Retrieved from [Link]

-

Wikipedia. (n.d.). Dabrafenib. Retrieved from [Link]

-

MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dabrafenib. Retrieved from [Link]

-

Dr.Oracle. (2025, August 28). What are dabrafenib and trametinib? Retrieved from [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib Mesylate. Retrieved from [Link]

-

Merienne, C., et al. (2017). Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. Journal of pharmaceutical and biomedical analysis, 138, 115–121. [Link]

-

Shi, H., et al. (2014). BRAF inhibitor resistance mechanisms in metastatic melanoma: spectrum and clinical impact. Clinical cancer research : an official journal of the American Association for Cancer Research, 20(7), 1965–1977. [Link]

-

Yuan, T. L., & Amzallag, A. (2022). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers, 14(15), 3795. [Link]

-

Luke, J. J., & Hodi, F. S. (2014). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert opinion on drug metabolism & toxicology, 10(4), 579–589. [Link]

-

Luke, J. J., et al. (2017). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(24), 7436–7447. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2014, January 9). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. Retrieved from [Link]

-

Raviraj, V., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 163-171. [Link]

-

European Medicines Agency. (2013, August 26). Tafinlar, INN-dabrafenib. Retrieved from [Link]

- Google Patents. (n.d.). CN117257804B - Darafenib pharmaceutical composition as well as preparation method and application thereof.

- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.

-

Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]

Sources

- 1. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. s3.pgkb.org [s3.pgkb.org]

- 16. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-5-methylpicolinic acid synthesis and characterization.

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-5-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Their ability to act as bidentate chelating agents for various metal ions has led to their incorporation into a wide range of applications, from therapeutic agents to catalysts.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its biological activity and chemical reactivity.

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 6-Chloro-5-methylpicolinic acid. This compound, with its chloro and methyl substituents, presents a unique electronic and steric profile, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials. We will delve into a plausible synthetic route, grounded in established chemical principles, and detail the analytical techniques required to verify its structure and purity.

Synthesis of 6-Chloro-5-methylpicolinic Acid

The synthesis of 6-Chloro-5-methylpicolinic acid can be approached through a multi-step process starting from a readily available precursor. A logical and efficient strategy involves the chlorination of a lutidine derivative followed by the selective oxidation of the methyl group at the 2-position.

Retrosynthetic Analysis

A retrosynthetic approach suggests that 6-Chloro-5-methylpicolinic acid can be derived from 2,5-lutidine (2,5-dimethylpyridine) through a two-step sequence: regioselective chlorination and subsequent selective oxidation. This pathway is advantageous as it utilizes a common starting material and employs well-understood transformations in pyridine chemistry.

Caption: Retrosynthetic analysis of 6-Chloro-5-methylpicolinic acid.

Synthetic Pathway and Experimental Protocol

The proposed synthesis involves two key transformations: the chlorination of 2,5-lutidine to introduce the chlorine atom at the 6-position, followed by the selective oxidation of the C2-methyl group to the carboxylic acid.

Step 1: Synthesis of 6-Chloro-2,5-dimethylpyridine

The direct chlorination of lutidines can be challenging due to the deactivation of the ring by the nitrogen atom. However, chlorination can be achieved using strong chlorinating agents. A potential method involves the use of phosphorus pentachloride (PCl₅), which is known to chlorinate pyridine derivatives.[3]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,5-lutidine (1 equivalent) and a suitable solvent such as phenylphosphonic dichloride.[3]

-

Reagent Addition: Carefully add phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 160-200°C) and maintain for 3-5 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-Chloro-2,5-dimethylpyridine.

Step 2: Synthesis of 6-Chloro-5-methylpicolinic acid

The selective oxidation of the methyl group at the 2-position of the pyridine ring can be accomplished using a strong oxidizing agent. Potassium dichromate in the presence of a mineral acid is an effective reagent for this transformation.[4] The methyl group at the 2-position is generally more susceptible to oxidation than the one at the 5-position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Chloro-2,5-dimethylpyridine (1 equivalent) in dilute sulfuric acid.[4]

-

Oxidant Addition: Add potassium dichromate (K₂Cr₂O₇) (2-3 equivalents) portion-wise to the solution. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120°C) for 4-6 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Isolation: The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dissolve the crude product in a hot alkaline aqueous solution, treat with charcoal to remove colored impurities, and filter. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the pure 6-Chloro-5-methylpicolinic acid.[4] Filter the solid, wash with cold water, and dry under vacuum.

Caption: Synthetic workflow for 6-Chloro-5-methylpicolinic acid.

Characterization of 6-Chloro-5-methylpicolinic Acid

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized 6-Chloro-5-methylpicolinic acid. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methyl protons will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carboxyl carbon appearing at the most downfield position.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 3400-2400 cm⁻¹.[5] A strong C=O stretching vibration for the carbonyl group will be present around 1730-1700 cm⁻¹.[5] C-Cl stretching vibrations typically appear in the fingerprint region.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Chloro-5-methylpicolinic acid (171.58 g/mol ).[6] A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will also be observed.

Physical Properties

-

Appearance: Crystalline solid.

-

Color: Off-white to pale yellow.[7]

-

Melting Point: A sharp melting point range is indicative of high purity.

Data Summary

| Analysis | Expected Results |

| Molecular Formula | C₇H₆ClNO₂[6] |

| Molecular Weight | 171.58 g/mol [6] |

| ¹H NMR | Signals for aromatic protons and a methyl singlet. |

| ¹³C NMR | Seven distinct carbon signals, including a carboxyl carbon. |

| IR (cm⁻¹) | ~3400-2400 (O-H), ~1730-1700 (C=O)[5] |

| Mass Spec (m/z) | Molecular ion peak at ~171/173 (due to ³⁵Cl/³⁷Cl isotopes). |

| Melting Point | Specific range to be determined experimentally. |

digraph "Characterization_Workflow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];"start" [label="Synthesized Product"]; "nmr" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "ir" [label="IR Spectroscopy"]; "ms" [label="Mass Spectrometry"]; "physical" [label="Physical Properties\n(Melting Point, Appearance)"]; "final" [label="Structure and Purity Confirmed", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "nmr"; "start" -> "ir"; "start" -> "ms"; "start" -> "physical"; "nmr" -> "final"; "ir" -> "final"; "ms" -> "final"; "physical" -> "final"; }

Caption: Workflow for the characterization of the final product.

Safety, Handling, and Storage

Safety:

-

The reagents used in the synthesis, such as phosphorus pentachloride and potassium dichromate, are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

6-Chloropicolinic acid derivatives may cause skin and eye irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.

Handling:

-

All manipulations should be carried out by trained personnel in a controlled laboratory environment.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store 6-Chloro-5-methylpicolinic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[9] Storage at 2-8°C is recommended.[10]

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis of 6-Chloro-5-methylpicolinic acid, starting from the readily available 2,5-lutidine. The described chlorination and subsequent oxidation reactions are standard transformations in heterocyclic chemistry, providing a reliable route to the target compound. Furthermore, a comprehensive characterization workflow employing modern analytical techniques has been detailed to ensure the structural integrity and purity of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel picolinic acid derivatives for applications in drug discovery and materials science.

References

- Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.

- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library.

- Università del Piemonte Orientale. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.

- AccelaChem. (n.d.). 1166828-13-2, 6-Chloro-5-methylpicolinic Acid.

- National Center for Biotechnology Information. (n.d.). 6-Chloropicolinic acid. PubChem.

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Seven Chongqing Chemdad Co. (n.d.). 6-CHLORO-2-PICOLINIC ACID METHYL ESTER.

- Chemsrc. (n.d.). CAS#:1166828-13-2 | 6-Chloro-5-methylpyridine-2-carboxylic acid.

- Google Patents. (n.d.). US4672125A - Chlorination of β-methylpyridine compounds.

- ChemicalBook. (2025). 6-Chloronicotinic acid.

- Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. research.uniupo.it [research.uniupo.it]

- 3. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 6. 1166828-13-2,6-Chloro-5-methylpicolinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 10. CAS#:1166828-13-2 | this compound | Chemsrc [chemsrc.com]

The Critical Role of Physicochemical Properties in the Development of Substituted Pyridine Carboxylic Acid-Based Therapeutics: A Technical Guide

Abstract

Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and investigational compounds.[1][2][3] Their therapeutic efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters of substituted pyridine carboxylic acids—acidity (pKa), lipophilicity (logP/logD), and solubility—for researchers, scientists, and drug development professionals. We will explore the profound influence of substituent effects on these properties and provide detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of Pyridine Carboxylic Acids in Drug Discovery

The pyridine ring, a bioisostere of the benzene ring, offers distinct advantages in drug design. The nitrogen atom's ability to act as a hydrogen bond acceptor and its modulation of the ring's electronic properties enhance aqueous solubility and metabolic stability compared to its carbocyclic analog.[4] The incorporation of a carboxylic acid moiety introduces a critical ionizable group, further influencing the molecule's overall physicochemical profile. These combined features have led to the successful development of pyridine carboxylic acid derivatives for a wide range of therapeutic areas, including treatments for tuberculosis, cancer, diabetes, and neurodegenerative diseases.[1][2][3]

A thorough understanding and precise control of the physicochemical properties of these molecules are paramount for successful drug development. Early-stage characterization of pKa, logP/logD, and solubility can mitigate late-stage attrition by identifying potential liabilities and guiding synthetic efforts toward candidates with optimal ADME characteristics.[5][6][7]

Acidity (pKa): The Protonation State's Influence on Biological Interactions

The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental parameter that dictates the ionization state of a molecule at a given pH.[8] For substituted pyridine carboxylic acids, two key pKa values are of interest: the pKa of the carboxylic acid group and the pKa of the protonated pyridine nitrogen. These values determine the predominant ionic species in different physiological environments, such as the gastrointestinal tract and the bloodstream, which in turn affects solubility, membrane permeability, and target binding.[9][10]

Substituent Effects on pKa

The electronic properties of substituents on the pyridine ring significantly modulate the pKa of both the carboxylic acid and the pyridine nitrogen.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or chloro (-Cl), decrease the electron density on the pyridine ring. This inductive effect makes the pyridine nitrogen less basic (lower pKa) as the lone pair is less available for protonation.[11] Conversely, EWGs stabilize the carboxylate anion through resonance and induction, making the carboxylic acid more acidic (lower pKa).[12]

-

Electron-Donating Groups (EDGs) , such as methyl (-CH3) or amino (-NH2), increase the electron density on the pyridine ring.[13] This enhances the basicity of the pyridine nitrogen (higher pKa).[11] For the carboxylic acid, EDGs can destabilize the carboxylate anion, making the acid weaker (higher pKa).

The position of the substituent relative to the carboxylic acid and the nitrogen atom also plays a crucial role due to resonance and steric effects.[11]

Experimental Determination of pKa

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). Potentiometric titration and UV-Vis spectroscopy are the most common and reliable methods.

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14][15] The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the substituted pyridine carboxylic acid of known concentration (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the ionic strength is kept constant with a background electrolyte (e.g., 0.1 M KCl).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for determining the carboxylic acid pKa, or a strong acid (e.g., 0.1 M HCl) for the pyridine nitrogen pKa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed.[8]

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: A streamlined workflow for determining pKa values using potentiometric titration.

Lipophilicity (logP and logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7]

-

logP is the ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16]

-

logD is the ratio of the total concentration of all forms of a compound (ionized and neutral) in the organic phase to the total concentration in the aqueous phase at a specific pH.[9][10] For ionizable compounds like pyridine carboxylic acids, logD is a more physiologically relevant descriptor of lipophilicity.[9][10]

The optimal lipophilicity for a drug is a delicate balance; it must be high enough to allow for membrane permeation but low enough to maintain sufficient aqueous solubility for dissolution and distribution.

Substituent Effects on Lipophilicity

The nature and position of substituents on the pyridine carboxylic acid scaffold have a profound impact on lipophilicity. Adding non-polar, hydrophobic groups (e.g., alkyl, aryl) will generally increase logP and logD, while introducing polar, hydrophilic groups (e.g., hydroxyl, amino) will decrease these values. The contribution of a substituent to the overall lipophilicity can be estimated using fragmental methods, though experimental determination is always preferred for accuracy.

Experimental Determination of Lipophilicity

The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming.[16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative for estimating logP and logD.[17][18]

This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a set of standard compounds with known logP values that span the expected range of the test compounds.

-

Calibration Curve: Inject the standards onto an RP-HPLC system (e.g., C18 column) and record their retention times (t_R). Calculate the capacity factor (k) for each standard. Plot log k versus the known logP values to generate a calibration curve.

-

Sample Analysis: Inject the substituted pyridine carboxylic acid samples under the same chromatographic conditions and determine their retention times.

-

logP/logD Calculation: Use the retention times of the test compounds to calculate their log k values and then interpolate their logP from the calibration curve. For logD determination, the aqueous mobile phase is buffered to the desired pH.

Diagram: RP-HPLC Workflow for logP/logD Measurement

Caption: General workflow for determining logP and logD using RP-HPLC.

Solubility: A Prerequisite for Absorption and Bioavailability

Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate in the gastrointestinal tract, and consequently, its absorption and bioavailability.[5] Poor solubility is a major challenge in drug development, often leading to suboptimal in vivo efficacy.[5]

The solubility of substituted pyridine carboxylic acids is highly dependent on pH due to their ionizable nature.[19] The ionized forms are generally more soluble in aqueous media than the neutral form.[19]

Substituent Effects on Solubility

Substituents that increase the polarity and hydrogen bonding capacity of the molecule will generally enhance aqueous solubility. Conversely, large, non-polar substituents will decrease solubility. The crystal lattice energy of the solid form also significantly impacts solubility; a more stable crystal lattice will result in lower solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[20][21] The shake-flask method is a common and reliable technique for its determination.[22]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Diagram: Thermodynamic Solubility Determination Workflow

Caption: A workflow for measuring thermodynamic solubility via the shake-flask method.

Data Summary of Physicochemical Properties

The following table summarizes typical physicochemical properties for the parent pyridine carboxylic acid isomers. It is important to note that these values can be significantly altered by the addition of substituents.

| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |

| Molecular Formula | C6H5NO2[23][24] | C6H5NO2[24] | C6H5NO2[24][25] |

| Molar Mass ( g/mol ) | 123.11[23] | 123.11[24] | 123.11[24][25] |

| Melting Point (°C) | 136-138[23] | 236.6 | 310 (sublimes)[25] |

| pKa (Carboxylic Acid) | ~1.0[26] | ~4.8 | ~4.9 |

| pKa (Pyridine N) | ~5.2 | ~2.1 | ~1.7 |

| logP | 0.83 | 0.36 | 0.32[27] |

| Aqueous Solubility | Moderately soluble[19] | Soluble | Slightly soluble in cold water, more soluble in hot water[28] |

Note: pKa and logP values can vary depending on the experimental conditions and data source. The values presented are representative.

Conclusion: A Holistic Approach to Drug Design

The physicochemical properties of substituted pyridine carboxylic acids are not independent variables but are intricately interconnected. A change in a substituent to modulate one property will invariably affect others. Therefore, a holistic and data-driven approach to drug design is crucial. By understanding the fundamental principles outlined in this guide and employing robust experimental methodologies, researchers can rationally design and synthesize novel pyridine carboxylic acid derivatives with optimized physicochemical profiles, ultimately increasing the probability of developing safe and effective medicines.

References

- Solubility of Pyridine-2-carboxylic Acid (C6H5NO2). Solubility of Things.

- LogP—Making Sense of the Value. ACD/Labs.

-

Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

- Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta.

- How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogen

- In-vitro Thermodynamic Solubility. Protocols.io.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- pyridine-4-carboxylic acid. ChemBK.

- What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Jinjing Chemical.

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Picolinic acid. Wikipedia.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Effect of Substituents On Basicity of Pyridine. Scribd.

-

Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]

- Thermodynamic Solubility Assay. Evotec.

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]

- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.

- 2-Pyridinecarboxylic acid for synthesis. Sigma-Aldrich.

- Solubility Assessment Service.

-

Calculated logD values for water-unstable pyridines 21 and 22. ResearchGate. [Link]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI.

- Log D Contributions of Substituents Commonly Used in Medicinal Chemistry.

-

Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate. [Link]

- pKa Data Compiled by R. Williams.

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

- Pyridinecarboxylic acid. Wikipedia.

- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PubMed Central.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci..

- Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Quora.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- LogP vs LogD - Wh

- pyridine-4-carboxylic acid. stenutz.eu.

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. ResearchGate. [Link]

- pKa Chart. Utah Tech University.

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. ResearchGate. [Link]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. OUCI.

- Development of Methods for the Determin

-

pKa values for carboxylic acids 17 a–c (22 °C) and 26[15] (25 °C). ResearchGate. [Link]

- 4-Pyridinecarboxylic acid. NIST WebBook.

- Picolinic acid. PubChem.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Isonicotinic acid. Wikipedia.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jinjingchemical.com [jinjingchemical.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]